molecular formula C17H16BrFN2OS B2763340 4-(5-bromopyridine-3-carbonyl)-7-(2-fluorophenyl)-1,4-thiazepane CAS No. 1705196-40-2

4-(5-bromopyridine-3-carbonyl)-7-(2-fluorophenyl)-1,4-thiazepane

Cat. No.: B2763340
CAS No.: 1705196-40-2
M. Wt: 395.29
InChI Key: BFUWHCDWNYMFLI-UHFFFAOYSA-N
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Description

4-(5-bromopyridine-3-carbonyl)-7-(2-fluorophenyl)-1,4-thiazepane is a complex organic compound that features a combination of bromopyridine, fluorophenyl, and thiazepane moieties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(5-bromopyridine-3-carbonyl)-7-(2-fluorophenyl)-1,4-thiazepane typically involves multi-step organic reactions. One common approach is to start with the bromination of pyridine to obtain 5-bromopyridine. Concurrently, 2-fluorophenyl is reacted with thiazepane to form the 7-(2-fluorophenyl)-1,4-thiazepane intermediate. These intermediates are then coupled using a suitable coupling agent such as palladium-catalyzed cross-coupling reactions to form the final product.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of continuous flow reactors, high-throughput screening of reaction conditions, and the development of efficient purification techniques such as crystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

4-(5-bromopyridine-3-carbonyl)-7-(2-fluorophenyl)-1,4-thiazepane can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The bromine atom in the pyridine ring can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium methoxide in methanol for nucleophilic substitution.

Major Products

    Oxidation: Formation of pyridine N-oxide derivatives.

    Reduction: Formation of reduced thiazepane derivatives.

    Substitution: Formation of substituted pyridine derivatives.

Scientific Research Applications

4-(5-bromopyridine-3-carbonyl)-7-(2-fluorophenyl)-1,4-thiazepane has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential interactions with biological macromolecules.

    Medicine: Investigated for its potential as a therapeutic agent in the treatment of various diseases.

    Industry: Used in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 4-(5-bromopyridine-3-carbonyl)-7-(2-fluorophenyl)-1,4-thiazepane involves its interaction with specific molecular targets. The bromopyridine moiety can interact with nucleophilic sites in enzymes or receptors, while the fluorophenyl and thiazepane groups can enhance binding affinity and specificity. These interactions can modulate the activity of the target proteins, leading to the desired therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

  • (5-Chloropyridin-3-yl)(7-(2-fluorophenyl)-1,4-thiazepan-4-yl)methanone
  • (5-Bromopyridin-3-yl)(7-(4-chlorophenyl)-1,4-thiazepan-4-yl)methanone
  • (5-Bromopyridin-3-yl)(7-(2-fluorophenyl)-1,4-thiazepan-4-yl)ethanone

Uniqueness

4-(5-bromopyridine-3-carbonyl)-7-(2-fluorophenyl)-1,4-thiazepane is unique due to the specific combination of bromopyridine, fluorophenyl, and thiazepane moieties. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for research and development.

Properties

IUPAC Name

(5-bromopyridin-3-yl)-[7-(2-fluorophenyl)-1,4-thiazepan-4-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16BrFN2OS/c18-13-9-12(10-20-11-13)17(22)21-6-5-16(23-8-7-21)14-3-1-2-4-15(14)19/h1-4,9-11,16H,5-8H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BFUWHCDWNYMFLI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCSC1C2=CC=CC=C2F)C(=O)C3=CC(=CN=C3)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16BrFN2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

395.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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